2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Catalog No.
S11754939
CAS No.
M.F
C22H28N2O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrr...

Product Name

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-17-5-7-18(8-6-17)21(24-13-3-4-14-24)15-23-22(25)16-27-20-11-9-19(26-2)10-12-20/h5-12,21H,3-4,13-16H2,1-2H3,(H,23,25)

InChI Key

YUNOZRJFQNZQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCCC3

The compound 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic molecule characterized by a complex structure that includes various functional groups. Its molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, and it features a methoxy group, a pyrrolidine moiety, and an acetamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can be explored through various reactions:

  • Acylation Reactions: The acetamide group can undergo acylation, which may modify the biological activity of the compound.
  • Nucleophilic Substitution: The presence of the pyrrolidine ring allows for nucleophilic substitution reactions, potentially leading to the formation of derivatives with enhanced properties.
  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine and acid.

These reactions can be utilized to synthesize analogs or derivatives that may exhibit improved pharmacological profiles.

Research on 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide indicates potential biological activities, including:

  • Antidepressant Effects: Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, suggesting that this compound may influence mood regulation.
  • Analgesic Properties: Given its structural similarities to known analgesics, it may exhibit pain-relieving effects.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into this compound's anticancer potential.

Several synthetic routes have been proposed for the preparation of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide:

  • Starting Materials: The synthesis typically begins with 4-methoxyphenol and 4-methylphenylacetone.
  • Formation of Intermediate: An etherification step can be performed to form the methoxyphenoxy linkage.
  • Pyrrolidine Formation: A reaction involving pyrrolidine and an appropriate electrophile can introduce the pyrrolidine moiety.
  • Final Acetylation: The final step involves acetylating the amine group to yield the target compound.

These methods highlight the versatility in synthetic approaches to achieve this complex molecule.

The applications of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide span various fields:

  • Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development targeting mental health disorders and pain management.
  • Research Tool: It can serve as a chemical probe in biological studies to elucidate mechanisms of action related to neurotransmitter modulation.

Interaction studies are crucial for understanding how 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide interacts with biological targets:

  • Receptor Binding Assays: These assays can determine its affinity for specific receptors involved in neurotransmission.
  • Metabolic Studies: Investigating its metabolic pathways can reveal how it is processed in vivo and its potential metabolites.

Such studies are essential for assessing both efficacy and safety profiles.

Several compounds share structural features with 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazoleThiazole ringAntimicrobialContains a thiazole moiety
2-(4-methoxyphenyl)-N-[2-{[2-(4-methoxyphenyl)acetyl]anilino}ethyl]-N-phenylacetamideAnilino groupAnticancerFeatures an aniline derivative
4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-oneBenzodiazole ringNeuroprotectiveIncorporates a benzodiazole structure

These compounds illustrate diverse biological activities while sharing common structural elements with 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide, emphasizing its unique position in medicinal chemistry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.20999276 g/mol

Monoisotopic Mass

368.20999276 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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